3-Bromo-2,4-dichloro-6-methylpyridine
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Overview
Description
3-Bromo-2,4-dichloro-6-methylpyridine is an organic compound with the molecular formula C6H4BrCl2N and a molecular weight of 240.91 g/mol . It is commonly used as an intermediate in organic synthesis reactions, particularly in the production of various agrochemicals, polymers, and electronic chemicals .
Preparation Methods
The synthesis of 3-Bromo-2,4-dichloro-6-methylpyridine typically involves a series of organic reactions. One common method includes substitution reactions where bromine and chlorine atoms are introduced into the pyridine ring . The specific reaction conditions may vary, but they often involve the use of reagents such as bromine and chlorine under controlled temperatures and pressures . Industrial production methods may involve multi-step synthesis routes, including oxidation and substitution reactions .
Chemical Reactions Analysis
3-Bromo-2,4-dichloro-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common reagents used in these reactions include bromine, chlorine, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2,4-dichloro-6-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichloro-6-methylpyridine involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, it may act as a nucleophile or electrophile, participating in various substitution and addition reactions .
Comparison with Similar Compounds
3-Bromo-2,4-dichloro-6-methylpyridine can be compared with other similar compounds such as:
3-Bromo-2-chloro-6-methylpyridine: This compound has one less chlorine atom and may exhibit different reactivity and applications.
3-Bromo-4-methylpyridine: This compound has a different substitution pattern on the pyridine ring, leading to different chemical properties and uses.
2-Bromo-6-methylpyridine: This compound has a different position of the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which makes it suitable for particular synthetic applications and industrial uses .
Properties
Molecular Formula |
C6H4BrCl2N |
---|---|
Molecular Weight |
240.91 g/mol |
IUPAC Name |
3-bromo-2,4-dichloro-6-methylpyridine |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-2-4(8)5(7)6(9)10-3/h2H,1H3 |
InChI Key |
CRLXQYGBXHSKKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)Br)Cl |
Origin of Product |
United States |
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